4-(3-Isocyanopropyl)morpholine
Overview
Description
4-(3-Isocyanopropyl)morpholine, also known as ICM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. ICM is a morpholine derivative that contains an isocyanate functional group, which makes it a versatile reagent for the synthesis of various bioactive molecules. In
Scientific Research Applications
4-(3-Isocyanopropyl)morpholine is a valuable reagent for the synthesis of various bioactive molecules, including inhibitors of protein kinases, proteases, and phosphodiesterases. 4-(3-Isocyanopropyl)morpholine has been used in the development of potential anticancer, antiviral, and anti-inflammatory agents. It has also been used in the synthesis of fluorescent probes for imaging studies.
Mechanism Of Action
4-(3-Isocyanopropyl)morpholine acts as a reactive isocyanate group that can react with various nucleophiles, including amino, hydroxyl, and thiol groups. This reactivity makes 4-(3-Isocyanopropyl)morpholine a versatile reagent for the synthesis of various bioactive molecules. The mechanism of action of 4-(3-Isocyanopropyl)morpholine depends on the specific molecule that is being synthesized.
Biochemical And Physiological Effects
4-(3-Isocyanopropyl)morpholine has been shown to have low toxicity and is generally considered safe for use in lab experiments. However, its biochemical and physiological effects depend on the specific molecule that is being synthesized. Some molecules synthesized using 4-(3-Isocyanopropyl)morpholine have shown promising biological activity, including anticancer, antiviral, and anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
4-(3-Isocyanopropyl)morpholine offers several advantages for lab experiments, including its versatility as a reagent for the synthesis of various bioactive molecules, its high yield and purity, and its low toxicity. However, 4-(3-Isocyanopropyl)morpholine also has some limitations, including its reactivity with water and other nucleophiles, which can lead to side reactions and reduced yields.
Future Directions
There are several future directions for the use of 4-(3-Isocyanopropyl)morpholine in scientific research. One potential direction is the development of new inhibitors of protein kinases, proteases, and phosphodiesterases using 4-(3-Isocyanopropyl)morpholine as a reagent. Another potential direction is the synthesis of fluorescent probes for imaging studies. Additionally, the use of 4-(3-Isocyanopropyl)morpholine in the development of new anticancer, antiviral, and anti-inflammatory agents is an area of active research. Finally, the optimization of the synthesis method for 4-(3-Isocyanopropyl)morpholine and the development of new synthetic routes for related compounds could lead to new discoveries in drug discovery and development.
Conclusion:
In conclusion, 4-(3-Isocyanopropyl)morpholine is a versatile reagent that has gained significant attention in scientific research due to its potential applications in drug discovery and development. Its unique isocyanate functional group makes it a valuable tool for the synthesis of various bioactive molecules. While 4-(3-Isocyanopropyl)morpholine has some limitations, its advantages make it a valuable resource for lab experiments. The future directions for the use of 4-(3-Isocyanopropyl)morpholine in scientific research are promising and could lead to new discoveries in drug discovery and development.
properties
IUPAC Name |
4-(3-isocyanopropyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-9-3-2-4-10-5-7-11-8-6-10/h2-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLZMQZYYSFNMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCCN1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377750 | |
Record name | 4-(3-isocyanopropyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Isocyanopropyl)morpholine | |
CAS RN |
32835-58-8 | |
Record name | 4-(3-isocyanopropyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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